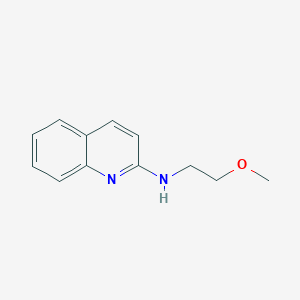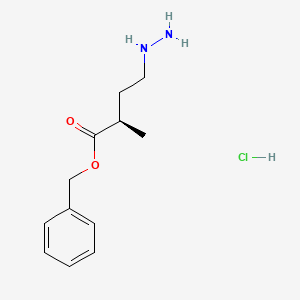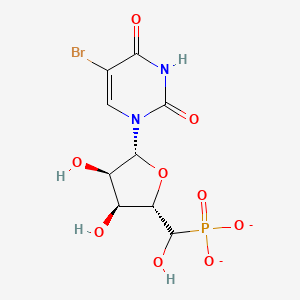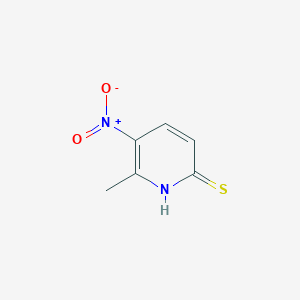
2'-Ethenyl-4-(2-ethenylphenyl)-2,5-difluoro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Ethenyl-4-(2-ethenylphenyl)-2,5-difluoro-1,1’-biphenyl is an organic compound characterized by its unique biphenyl structure with ethenyl and difluoro substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethenyl-4-(2-ethenylphenyl)-2,5-difluoro-1,1’-biphenyl can be achieved through several methods. One common approach involves the photoinduced intramolecular cyclization of o-ethenylaryl isocyanides with organic disulfides in the presence of diphenyl ditelluride . This method provides a controlled environment for the formation of the desired biphenyl structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Ethenyl-4-(2-ethenylphenyl)-2,5-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and nitration reactions are typical, with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2’-Ethenyl-4-(2-ethenylphenyl)-2,5-difluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism by which 2’-Ethenyl-4-(2-ethenylphenyl)-2,5-difluoro-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets and pathways. The compound’s ethenyl groups allow for π-π interactions with aromatic systems, while the difluoro substitutions enhance its electronic properties. These interactions can influence the compound’s behavior in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethenyl-4-methylphenyl isocyanide: Shares the ethenyl substitution but differs in the presence of a methyl group instead of difluoro substitutions.
2-Benzothiazolyl-(2-ethenylphenyl)amine: Contains a benzothiazole moiety, providing different electronic properties.
Uniqueness
2’-Ethenyl-4-(2-ethenylphenyl)-2,5-difluoro-1,1’-biphenyl is unique due to its combination of ethenyl and difluoro substitutions, which confer distinct electronic and structural characteristics. These features make it particularly valuable in applications requiring specific electronic properties, such as in OLEDs and other advanced materials.
Eigenschaften
Molekularformel |
C22H16F2 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1,4-bis(2-ethenylphenyl)-2,5-difluorobenzene |
InChI |
InChI=1S/C22H16F2/c1-3-15-9-5-7-11-17(15)19-13-22(24)20(14-21(19)23)18-12-8-6-10-16(18)4-2/h3-14H,1-2H2 |
InChI-Schlüssel |
HXGNNNAFFDDSET-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1C2=CC(=C(C=C2F)C3=CC=CC=C3C=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14115704.png)


![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B14115727.png)
![2-Azanyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-(phenylmethyl)piperidine-3-carboxylic acid](/img/structure/B14115734.png)

![8H-Pyrazolo[1,5-b]indazole](/img/structure/B14115749.png)
![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/structure/B14115762.png)


